Citramalate Synthase (CimA) Pyruvate Substrate Specificity vs. Related 2-Oxo Acids
CimA exhibits absolute specificity for pyruvate as the keto acid substrate. In contrast to broad‑specificity synthases, CimA does not accept 3-methyl-2-oxobutanoate, 2-oxobutanoate, 4-methyl-2-oxopentanoate, 2-oxohexanoate, or 2-oxoglutarate [1]. This strict substrate discrimination ensures exclusive production of citramalate rather than other alkylmalates or homocitrates, a critical feature for metabolic engineering applications requiring a single defined product.
| Evidence Dimension | Substrate acceptance (activity detected) |
|---|---|
| Target Compound Data | Pyruvate: active (specific activity 2.9 μmol/min/mg for M. jannaschii CimA [2]) |
| Comparator Or Baseline | 3-methyl-2-oxobutanoate, 2-oxobutanoate, 4-methyl-2-oxopentanoate, 2-oxohexanoate, 2-oxoglutarate: no activity detected |
| Quantified Difference | Qualitative: active vs. no detectable activity |
| Conditions | Purified recombinant CimA from Methanocaldococcus jannaschii and Leptospira interrogans expressed in E. coli; in vitro enzyme assays |
Why This Matters
This strict specificity eliminates the need for downstream separation of structurally related byproducts, reducing purification costs and improving overall process yield for industrial bioproduction.
- [1] IUBMB Enzyme Nomenclature. EC 2.3.3.21: (R)-citramalate synthase. View Source
- [2] Howell DM, Xu H, White RH. (R)-citramalate synthase in methanogenic archaea. J Bacteriol. 1999;181(1):331-333. PMID: 9864346. View Source
